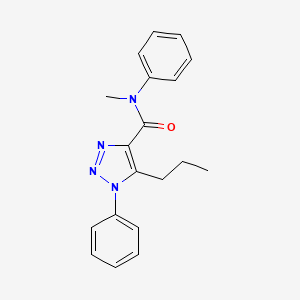
N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of 1H-1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that play a vital role in pharmaceuticals and agrochemicals . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazoles is planar and aromatic . It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of arylboronic acids with a triazole compound in an aqueous medium .Physical And Chemical Properties Analysis
Triazoles are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Organic Synthesis and Materials Science
Activated Carboxylates Synthesis : The study of oxazoles, which can serve as precursors for activated carboxylates, might be relevant to the synthesis and applications of triazole derivatives like "N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide". These activated carboxylates have been used for synthesizing macrolides, indicating potential applications in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Corrosion Inhibition : Triazole derivatives have been studied for their role in corrosion inhibition on mild steel surfaces, suggesting potential applications in material protection and preservation. This involves understanding the adsorption behavior and efficiency of triazole derivatives in preventing corrosion, indicating possible industrial applications for similar compounds (Bentiss et al., 2007).
Medicinal Chemistry
Antitubercular Activity : Research on 1,2,3-triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis suggests potential therapeutic applications. These compounds have been evaluated for their minimum inhibitory concentrations, indicating a potential area of research for similar triazole derivatives in the treatment of tuberculosis (Amaroju et al., 2017).
Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens. This research indicates the potential of triazole derivatives as promising antimicrobial agents, which could be an area of interest for further investigation of "N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide" (Pokhodylo et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds such as indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction leads to changes in the target, which can result in various biological effects.
Biochemical Pathways
Similar compounds such as indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific activity of the compound.
Result of Action
Similar compounds such as indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact at the molecular and cellular level.
Future Directions
Triazole compounds have shown promising results in various fields such as medicinal chemistry, bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . Therefore, the future directions in the research of triazole compounds could involve exploring their potential applications in these fields and developing new synthesis methods for these compounds .
properties
IUPAC Name |
N-methyl-N,1-diphenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-10-17-18(19(24)22(2)15-11-6-4-7-12-15)20-21-23(17)16-13-8-5-9-14-16/h4-9,11-14H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENANPGHCIDLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

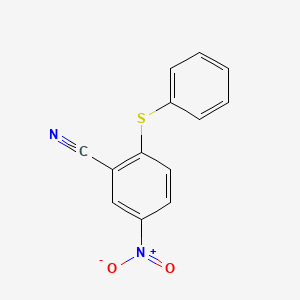

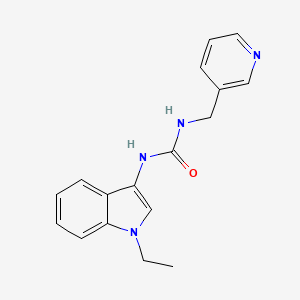
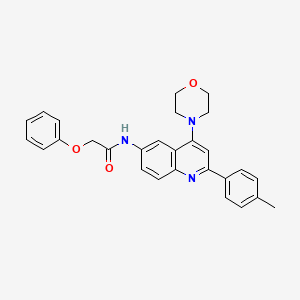
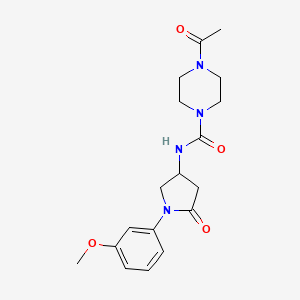
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)

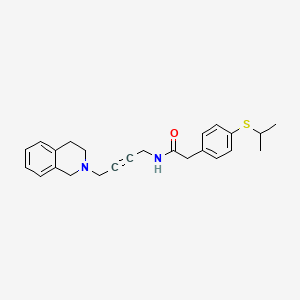
![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)
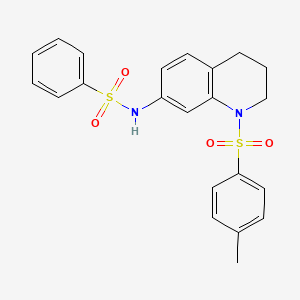

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)